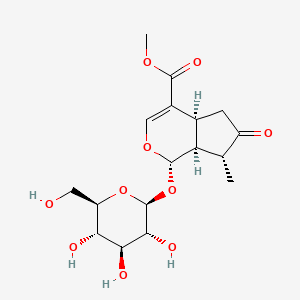

7-Ketologanin

Descripción

Propiedades

Fórmula molecular |

C17H24O10 |

|---|---|

Peso molecular |

388.4 g/mol |

Nombre IUPAC |

methyl (1S,4aS,7R,7aS)-7-methyl-6-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate |

InChI |

InChI=1S/C17H24O10/c1-6-9(19)3-7-8(15(23)24-2)5-25-16(11(6)7)27-17-14(22)13(21)12(20)10(4-18)26-17/h5-7,10-14,16-18,20-22H,3-4H2,1-2H3/t6-,7+,10+,11+,12+,13-,14+,16-,17-/m0/s1 |

Clave InChI |

LPOVXLVQNSEZGE-PMRPVAAPSA-N |

SMILES isomérico |

C[C@@H]1[C@@H]2[C@H](CC1=O)C(=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)OC |

SMILES canónico |

CC1C2C(CC1=O)C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)OC |

Origen del producto |

United States |

Foundational & Exploratory

7-Ketologanin chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Ketologanin is an iridoid glycoside that serves as a key intermediate in the biosynthesis of various biologically active monoterpenoid indole alkaloids. While its role as a precursor is established, dedicated studies on its intrinsic biological activities and pharmacological properties are limited. This technical guide provides a comprehensive overview of the current knowledge on this compound, covering its chemical structure, physicochemical properties, and its position within the broader context of iridoid biosynthesis. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also includes generalized experimental protocols for the isolation and analysis of related iridoid glycosides, which can be adapted for the study of this compound.

Chemical Structure and Properties

This compound, also known as Ketologanin or Dehydrologanin, is a monoterpenoid belonging to the iridoid class of natural products. Its chemical structure is characterized by a cyclopentanapyran ring system linked to a glucose molecule.

Chemical Identity

| Identifier | Value |

| IUPAC Name | methyl (1S,4aS,7R,7aS)-7-methyl-6-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate[1] |

| Common Names | This compound, Ketologanin, Dehydrologanin |

| CAS Number | 152-91-0 |

| Molecular Formula | C₁₇H₂₄O₁₀[1] |

| SMILES | C[C@@H]1[C@@H]2--INVALID-LINK--C(=CO[C@H]2O[C@H]3--INVALID-LINK--CO)O)O">C@@HO)C(=O)OC[1] |

Physicochemical Properties

The experimental physicochemical data for this compound is not extensively reported. The following table summarizes the available computed data.

| Property | Value |

| Molecular Weight | 388.4 g/mol [1] |

| XLogP3 | -1.7 |

| Hydrogen Bond Donor Count | 4 |

| Hydrogen Bond Acceptor Count | 10 |

| Rotatable Bond Count | 4 |

| Exact Mass | 388.13694696 Da[1] |

| Monoisotopic Mass | 388.13694696 Da |

| Topological Polar Surface Area | 152 Ų |

| Heavy Atom Count | 27 |

Note: The majority of the physicochemical properties listed are computationally predicted and have not been experimentally verified.

Spectroscopic Data

Biosynthesis of this compound

This compound is a key intermediate in the biosynthesis of secoiridoids, which are precursors to a wide array of monoterpenoid indole alkaloids. The pathway involves a series of enzymatic transformations starting from geraniol.

The biosynthesis begins with the hydroxylation of geraniol by geraniol-8-hydroxylase (G8H), followed by oxidation to 8-oxogeranial by 8-hydroxygeraniol oxidoreductase (8-HGO). Iridoid synthase (ISY) then catalyzes the cyclization to iridotrial, which is subsequently oxidized to 7-deoxyloganetic acid by iridoid oxidase (IO). A glycosylation step mediated by 7-deoxyloganetic acid glucosyltransferase (7-DLGT) yields 7-deoxyloganic acid. Hydroxylation by 7-deoxyloganic acid hydroxylase (7-DLH) produces loganin. Finally, secologanin synthase (SLS), a cytochrome P450 enzyme, catalyzes the oxidative cleavage of loganin into secologanin via a this compound intermediate.

Biological Activity and Therapeutic Potential

There is a significant lack of research focused specifically on the biological activities of isolated this compound. As an intermediate in biosynthetic pathways, it is often transient and may not accumulate to high concentrations in plants. However, the broader class of iridoid glycosides is known to possess a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and cytotoxic effects.[2]

Future research could explore whether this compound exhibits any of these properties. In vitro assays for antioxidant capacity, anti-inflammatory activity through measurement of inflammatory mediators, and cytotoxicity against various cancer cell lines would be valuable first steps in elucidating its potential therapeutic relevance.

Experimental Protocols

Due to the absence of specific published protocols for this compound, the following sections provide generalized and adaptable methods for the extraction, isolation, and analysis of iridoid glycosides from plant sources.

General Extraction Protocol for Iridoid Glycosides

This protocol describes a common method for obtaining a crude extract enriched with iridoid glycosides from plant material.

Materials:

-

Dried and powdered plant material (e.g., leaves, stems)

-

Ethanol (95%)

-

Petroleum ether

-

Ethyl acetate

-

n-Butanol

-

Deionized water

-

Rotary evaporator

-

Separatory funnel

-

Filter paper

Procedure:

-

Extraction: Macerate the powdered plant material in 95% ethanol at room temperature for 24-48 hours. Repeat the extraction process three times.

-

Concentration: Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Solvent Partitioning: a. Suspend the crude extract in deionized water. b. Perform successive liquid-liquid extractions with petroleum ether, ethyl acetate, and n-butanol. c. The iridoid glycosides are typically enriched in the n-butanol fraction.

-

Final Concentration: Concentrate the n-butanol fraction to dryness using a rotary evaporator to yield the iridoid glycoside-rich extract.

Isolation by Column Chromatography

Further purification of the crude iridoid glycoside extract can be achieved using column chromatography.

Materials:

-

Crude iridoid glycoside extract

-

Silica gel (for column chromatography)

-

Solvent system (e.g., a gradient of chloroform-methanol or ethyl acetate-methanol-water)

-

Glass column

-

Fraction collector

-

Thin-layer chromatography (TLC) plates

Procedure:

-

Column Packing: Prepare a slurry of silica gel in the initial mobile phase and pack it into a glass column.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elution: Elute the column with a solvent gradient of increasing polarity. For example, start with 100% chloroform and gradually increase the percentage of methanol.

-

Fraction Collection: Collect fractions of the eluate using a fraction collector.

-

TLC Analysis: Monitor the collected fractions by TLC to identify those containing the compound of interest. Combine the fractions that show a pure spot corresponding to the desired iridoid glycoside.

-

Final Concentration: Concentrate the combined pure fractions to obtain the isolated compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a common method for the analysis and quantification of iridoid glycosides.

Typical HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile or methanol.

-

Flow Rate: 1.0 mL/min

-

Detection: UV detector at a wavelength of approximately 240 nm.

-

Injection Volume: 10-20 µL

Conclusion

This compound is a structurally interesting iridoid glycoside with a confirmed role as an intermediate in the biosynthesis of secologanin and, consequently, a vast number of monoterpenoid indole alkaloids. Despite its importance in plant secondary metabolism, its own biological activities remain largely unexplored. The lack of available experimental data, particularly spectroscopic and pharmacological, highlights a significant knowledge gap. The generalized protocols provided in this guide offer a starting point for researchers to isolate and characterize this compound, paving the way for future investigations into its potential therapeutic applications. Further research is warranted to fully elucidate the chemical and biological properties of this intriguing natural product.

References

The Pivotal Role of 7-Ketologanin in Plant Secoiridoid Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Ketologanin, a critical iridoid intermediate, occupies a central position in the biosynthesis of a diverse array of valuable plant-derived compounds, most notably secoiridoids and monoterpenoid indole alkaloids (MIAs). This technical guide provides an in-depth exploration of the formation, conversion, and overall significance of this compound within these complex metabolic pathways. We will delve into the enzymatic machinery responsible for its synthesis and downstream modification, with a particular focus on the role of cytochrome P450 monooxygenases. Furthermore, this guide will present key quantitative data, detailed experimental protocols for the study of this compound, and visual representations of the pertinent biosynthetic and experimental workflows to facilitate a comprehensive understanding for researchers in the fields of plant biochemistry, natural product chemistry, and drug development.

Introduction

Iridoids are a large group of monoterpenoids characterized by a cyclopentan-[c]-pyran skeleton. They are widely distributed in the plant kingdom and exhibit a broad range of biological activities. A specific subgroup, the secoiridoids, are distinguished by the cleavage of the cyclopentane ring, a crucial step that imparts unique chemical properties and serves as a gateway to the biosynthesis of thousands of complex alkaloids. At the heart of this transformation lies this compound, a transient but indispensable intermediate. Its strategic position makes it a key target for metabolic engineering efforts aimed at enhancing the production of medicinally important compounds such as the anticancer agents vinblastine and vincristine, which are derived from the secoiridoid, secologanin.

The Biosynthetic Pathway of this compound

The journey to this compound begins with the universal precursor of monoterpenes, geranyl diphosphate (GPP), which is produced through the methylerythritol phosphate (MEP) pathway. A series of enzymatic reactions, including hydroxylation, oxidation, and cyclization, leads to the formation of the iridoid scaffold.

The immediate precursor to this compound is loganin (or its epimer, 7-epi-loganin). The conversion of loganin to this compound is an oxidative process, typically catalyzed by a specific class of enzymes.

The Role of Cytochrome P450 Monooxygenases

Evidence strongly indicates that the oxidation of loganin to this compound and the subsequent cleavage of the cyclopentane ring are catalyzed by cytochrome P450 (CYP) enzymes.[1][2] These heme-containing monooxygenases are crucial for the functionalization of a wide variety of secondary metabolites in plants. In the context of secoiridoid biosynthesis, a key enzyme is secologanin synthase (SLS) , a cytochrome P450 that facilitates the oxidative cleavage of loganin to form secologanin, a reaction that proceeds through a this compound intermediate.[1][3]

The reaction requires molecular oxygen and a reducing agent, typically NADPH, which provides the necessary electrons via a cytochrome P450 reductase (CPR).[2] The proposed mechanism involves the hydroxylation of loganin at the C7 position, followed by further oxidation to form the keto group of this compound. This intermediate is then poised for the characteristic ring cleavage that defines secoiridoids.

Quantitative Data on Iridoid Biosynthesis

While specific quantitative data for this compound is often limited due to its transient nature as a metabolic intermediate, analysis of related iridoids in various plant species and experimental conditions provides valuable insights into the flux through this pathway. The following table summarizes representative quantitative data for key iridoids in the secoiridoid pathway from various studies.

| Plant Species | Tissue/Treatment | Loganin Content | Secologanin Content | Analytical Method | Reference |

| Catharanthus roseus | Young Leaves | Present | ~0.5-2.0 mg/g FW | HPLC | [4] |

| Lonicera japonica | Cell Suspension Cultures | Not specified | Detected | HPLC | [2] |

| Catharanthus roseus | VIGS of 7-DLH | Not detected (control) | Reduced by >70% | LC-MS | [5] |

Table 1: Representative Quantitative Data of Key Iridoids. FW denotes fresh weight. VIGS refers to Virus-Induced Gene Silencing, and 7-DLH is 7-deoxyloganic acid 7-hydroxylase, an enzyme upstream of loganin formation.

Enzyme Kinetics

The efficiency of the enzymatic conversions involving this compound is critical for the overall output of the secoiridoid pathway. The following table presents available kinetic parameters for secologanin synthase, the enzyme responsible for the conversion of loganin to secologanin via a this compound intermediate.

| Enzyme | Substrate | Km (µM) | Vmax (pmol/min/mg protein) | Source Organism | Reference |

| Secologanin Synthase (CYP72A1) | Loganin | ~25 | Not specified | Catharanthus roseus | [6] |

| Secologanin Synthase | Loganin | Not specified | Not specified | Lonicera japonica | [2] |

Table 2: Kinetic Parameters of Secologanin Synthase.

Experimental Protocols

A thorough investigation of this compound's role in plant biosynthesis necessitates a combination of analytical, biochemical, and molecular biology techniques. The following sections provide detailed methodologies for key experiments.

Extraction and Quantification of Iridoids (including this compound)

Objective: To extract and quantify iridoids from plant material.

Protocol:

-

Sample Preparation: Freeze-dry plant tissue (e.g., leaves, cell cultures) and grind to a fine powder.

-

Extraction:

-

Weigh approximately 100 mg of powdered tissue into a microcentrifuge tube.

-

Add 1 mL of 80% methanol.

-

Vortex thoroughly and sonicate for 30 minutes in a water bath.

-

Centrifuge at 14,000 rpm for 15 minutes.

-

Collect the supernatant. Repeat the extraction process on the pellet with another 1 mL of 80% methanol.

-

Pool the supernatants and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

-

-

Sample Reconstitution: Reconstitute the dried extract in a known volume (e.g., 200 µL) of 50% methanol.

-

Analysis by HPLC-MS/MS:

-

Chromatographic Separation: Use a C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). A typical gradient might be: 0-1 min, 5% B; 1-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B.

-

Flow Rate: 0.3 mL/min.

-

Mass Spectrometry: Use an electrospray ionization (ESI) source in positive ion mode. Monitor for the specific mass-to-charge ratio (m/z) of this compound and other iridoids of interest. For quantification, use multiple reaction monitoring (MRM) with precursor and product ion pairs determined from authentic standards.

-

Quantification: Generate a standard curve using a pure standard of this compound (if available) or related, more stable iridoids like loganin and secologanin to calculate the concentration in the plant extracts.

-

Heterologous Expression and Enzyme Assay of Secologanin Synthase

Objective: To express and functionally characterize the cytochrome P450 enzyme responsible for converting loganin to secologanin.

Protocol:

-

Gene Cloning and Vector Construction:

-

Amplify the full-length coding sequence of the candidate secologanin synthase gene (a CYP) from plant cDNA.

-

Clone the amplified gene into a yeast expression vector (e.g., pYES-DEST52) that allows for galactose-inducible expression.

-

Co-transform the expression vector along with a vector containing the cytochrome P450 reductase (CPR) from the same or a related plant species into a suitable yeast strain (e.g., Saccharomyces cerevisiae WAT11).

-

-

Yeast Culture and Protein Expression:

-

Grow the transformed yeast in a selective medium containing glucose until the mid-log phase.

-

Induce protein expression by transferring the cells to a medium containing galactose and continue to culture for 24-48 hours.

-

-

Microsome Isolation:

-

Harvest the yeast cells by centrifugation.

-

Resuspend the cells in an extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 600 mM sorbitol, and protease inhibitors).

-

Lyse the cells using glass beads or a French press.

-

Centrifuge the lysate at low speed (e.g., 10,000 x g) to remove cell debris.

-

Pellet the microsomal fraction from the supernatant by ultracentrifugation (e.g., 100,000 x g for 1 hour).

-

Resuspend the microsomal pellet in a storage buffer (e.g., 100 mM potassium phosphate pH 7.25, 20% glycerol).

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing the isolated microsomes, 1 mM NADPH, and 100 µM loganin in a phosphate buffer (pH 7.5).

-

Incubate the reaction at 30°C for 1-2 hours.

-

Stop the reaction by adding an equal volume of ethyl acetate.

-

Vortex and centrifuge to separate the phases.

-

Collect the organic phase, evaporate to dryness, and reconstitute in 50% methanol.

-

Analyze the product formation (secologanin) by HPLC-MS/MS as described in section 4.1.

-

Virus-Induced Gene Silencing (VIGS) of Secologanin Synthase

Objective: To investigate the in vivo function of secologanin synthase by downregulating its expression in plants.

Protocol:

-

VIGS Vector Construction:

-

Select a unique 200-400 bp fragment of the target secologanin synthase gene.

-

Clone this fragment into a Tobacco Rattle Virus (TRV)-based VIGS vector (e.g., pTRV2).

-

-

Agrobacterium Transformation:

-

Transform the pTRV2 construct and the pTRV1 helper plasmid into Agrobacterium tumefaciens strain GV3101.

-

-

Plant Infiltration:

-

Grow Catharanthus roseus seedlings for 3-4 weeks.

-

Prepare cultures of Agrobacterium carrying pTRV1 and pTRV2-SLS. Mix them in a 1:1 ratio in an infiltration buffer (e.g., 10 mM MES, 10 mM MgCl₂, 200 µM acetosyringone).

-

Infiltrate the underside of the leaves of the young plants using a needleless syringe.

-

-

Phenotypic and Metabolic Analysis:

-

Grow the infiltrated plants for 2-3 weeks. Monitor for the silencing phenotype in control plants infiltrated with a vector targeting a reporter gene like phytoene desaturase (PDS), which results in photobleaching.

-

Harvest leaves from both silenced and control plants.

-

Analyze the expression level of the target gene by qRT-PCR to confirm silencing.

-

Extract and quantify the levels of loganin, this compound (if detectable), and secologanin using HPLC-MS/MS (as in section 4.1) to determine the metabolic consequences of gene silencing.[5]

-

Visualizing the Pathways and Workflows

To provide a clearer understanding of the complex processes described, the following diagrams have been generated using the DOT language.

Caption: Biosynthetic pathway leading to secologanin and MIAs, highlighting the central role of this compound.

Caption: Experimental workflow for Virus-Induced Gene Silencing (VIGS) in Catharanthus roseus.

Conclusion

This compound stands as a linchpin in the intricate biosynthetic tapestry of plant secoiridoids and monoterpenoid indole alkaloids. Its formation and subsequent enzymatic conversion represent a critical control point in these pathways. A comprehensive understanding of the enzymes that govern its metabolism, particularly cytochrome P450 monooxygenases like secologanin synthase, is paramount for any rational metabolic engineering strategy aimed at enhancing the production of high-value pharmaceuticals. The experimental protocols and data presented in this guide offer a robust framework for researchers to further unravel the complexities of this compound biosynthesis and leverage this knowledge for biotechnological applications. Continued research into the quantitative dynamics and regulatory mechanisms surrounding this key intermediate will undoubtedly pave the way for novel approaches in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Secologanin synthase which catalyzes the oxidative cleavage of loganin into secologanin is a cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of a second secologanin synthase isoform producing both secologanin and secoxyloganin allows enhanced de novo assembly of a Catharanthus roseus transcriptome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Indole alkaloid biosynthesis in Catharanthus roseus: new enzyme activities and identification of cytochrome P450 CYP72A1 as secologanin synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide on 7-Ketologanin's Role as a Precursor in Secologanin Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the biosynthetic pathway of secologanin, a pivotal precursor for thousands of biologically active monoterpenoid indole alkaloids (MIAs), including the anticancer agents vincristine and vinblastine. The focus of this guide is the critical final step in secologanin synthesis: the oxidative ring cleavage of loganin, a reaction in which 7-ketologanin serves as a key mechanistic intermediate.

Overview of the Secoiridoid Pathway to Secologanin

The biosynthesis of secologanin is a complex, multi-step process localized across different cell types and subcellular compartments within plants like Catharanthus roseus (Madagascar periwinkle). The pathway begins with the monoterpene geraniol, derived from the methylerythritol 4-phosphate (MEP) pathway. A series of ten enzymatic reactions converts geraniol into loganin, the direct substrate for the final ring-opening step.[1] Key intermediates leading to loganin include 7-deoxyloganic acid and loganic acid.[2][3] The conversion of loganic acid to loganin is catalyzed by S-adenosyl-L-methionine: loganic acid methyl transferase (LAMT).[1]

The final and rate-limiting step is the conversion of loganin to secologanin, catalyzed by the enzyme secologanin synthase (SLS).[4] This reaction is essential as it creates the secoiridoid structure necessary for condensation with tryptamine to form strictosidine, the universal precursor for all MIAs.

Secologanin Synthase: The Key Ring-Cleavage Enzyme

Secologanin synthase (SLS) is a cytochrome P450-dependent monooxygenase that catalyzes the intricate oxidative cleavage of the cyclopentane ring in loganin to yield secologanin.[5][6] In C. roseus, this enzyme is encoded by the gene CYP72A1.[6] The reaction is a critical bottleneck in TIA formation and requires NADPH and molecular oxygen as co-substrates.[4]

| Enzyme Property | Description | References |

| Enzyme Name | Secologanin Synthase (SLS) | [5][6] |

| Enzyme Class | Oxidoreductase (Cytochrome P450) | [4][5] |

| Gene (in C. roseus) | CYP72A1 | [6] |

| Substrate(s) | Loganin, NADPH, O₂ | [7] |

| Product(s) | Secologanin, NADP⁺, H₂O | [7] |

| Inhibitors | Carbon monoxide and other P450 inhibitors | [4][5] |

| Localization | Microsomal preparations | [5] |

Table 1: Summary of Secologanin Synthase (SLS) Properties.

The Mechanistic Role of this compound

While not a stable, free intermediate in the pathway, this compound is a proposed transient species central to the mechanism of SLS. Research on homologous enzymes that cleave iridoid rings, such as those found in olive, points to a process involving a ketologanin intermediary.[4][8] The reaction catalyzed by SLS is believed to be a two-step process initiated by hydroxylation at the C7 position of loganin, followed by an oxidative C-C bond cleavage. The formation of a 7-keto intermediate is a plausible step preceding the ring fragmentation, potentially via a Baeyer-Villiger-type oxidation mechanism, which is characteristic of some cytochrome P450 enzymes.

Quantitative Analysis of Pathway Flux

Direct kinetic data for the conversion of the transient this compound intermediate is not available due to its instability. However, the impact of modulating key enzymes in the pathway can be quantified through gene silencing experiments. Virus-Induced Gene Silencing (VIGS) is a powerful technique to assess the in vivo function of biosynthetic genes.

| Target Gene Silenced | Plant Model | Observed Effect on Secologanin/MIA Levels | References | | :--- | :--- | :--- | | UGT8 (7-deoxyloganetic acid glucosyltransferase) | C. roseus | Large decline in secologanin and MIA accumulation. |[3] | | CrMATE1 (Vacuolar Importer of Secologanin) | C. roseus | Up to 50% reduction in secologanin levels; significant reduction in catharanthine. |[9][10] | | ISY (Iridoid Synthase) | N. cataria | Significant reduction in total nepetalactones (related iridoids). |[11] |

Table 2: Quantitative outcomes from gene silencing experiments in iridoid/secoiridoid pathways.

Experimental Protocols: In Vitro Characterization of SLS

The functional characterization of SLS is crucial for understanding its catalytic mechanism and substrate specificity. A generalized protocol for an in vitro enzyme assay, based on methodologies used for characterizing SLS isoforms, is provided below.[1]

Objective: To confirm the catalytic activity of a candidate SLS enzyme by measuring the conversion of loganin to secologanin.

Methodology:

-

Enzyme Preparation:

-

Heterologous Expression: Clone the full-length cDNA of the candidate SLS gene into an appropriate expression vector (e.g., pYeDP60 for yeast).

-

Transformation: Transform the expression construct into a suitable host, such as Saccharomyces cerevisiae, which co-expresses a cytochrome P450 reductase.

-

Microsome Isolation: Grow the transformed yeast culture and induce protein expression (e.g., with galactose). Harvest the cells, lyse them, and prepare microsomal fractions by differential centrifugation. The microsomes will contain the membrane-bound SLS enzyme.

-

-

Enzyme Assay:

-

Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Incubation: In a microcentrifuge tube, combine the microsomal protein preparation, the substrate loganin (e.g., 100 µM), and an NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺).

-

Initiation & Termination: Start the reaction by adding the NADPH-regenerating system and incubate at a controlled temperature (e.g., 30°C) for a set time (e.g., 1-2 hours). Terminate the reaction by adding an organic solvent like ethyl acetate.

-

-

Product Analysis:

-

Extraction: Vortex the terminated reaction mixture and centrifuge to separate the phases. Collect the organic layer containing the products.

-

LC-MS Analysis: Evaporate the solvent and redissolve the residue in methanol. Analyze the sample using Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS).

-

Detection: Monitor for the mass-to-charge ratio (m/z) corresponding to secologanin and compare the retention time and mass spectrum with an authentic secologanin standard.

-

Conclusion and Future Directions

This compound holds a critical position not as a stable precursor, but as a transient, enzyme-bound intermediate in the biosynthesis of secologanin. Its formation is a key mechanistic step in the oxidative ring-cleavage of loganin, a reaction masterfully catalyzed by the cytochrome P450 enzyme, secologanin synthase. Understanding this mechanism is paramount for metabolic engineering efforts aimed at increasing the production of valuable MIAs in heterologous systems like yeast or for developing novel biocatalytic processes. Future research focusing on trapping this intermediate or elucidating the precise structural dynamics of the SLS active site will provide deeper insights and enhance our ability to engineer this complex and vital biosynthetic pathway.

References

- 1. Characterization of a second secologanin synthase isoform producing both secologanin and secoxyloganin allows enhanced de novo assembly of a Catharanthus roseus transcriptome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A 7-Deoxyloganetic Acid Glucosyltransferase Contributes a Key Step in Secologanin Biosynthesis in Madagascar Periwinkle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Secologanin synthase which catalyzes the oxidative cleavage of loganin into secologanin is a cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Indole alkaloid biosynthesis in Catharanthus roseus: new enzyme activities and identification of cytochrome P450 CYP72A1 as secologanin synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Secologanin synthase - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Characterization of a vacuolar importer of secologanin in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. In vivo characterization of key iridoid biosynthesis pathway genes in catnip (Nepeta cataria) - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthetic Pathway of 7-Ketologanin from Geraniol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the biosynthetic pathway for the conversion of geraniol to 7-ketologanin, a key intermediate in the synthesis of various valuable monoterpenoid indole alkaloids (MIAs). This document provides a comprehensive overview of the enzymatic steps, quantitative data on enzyme kinetics, detailed experimental protocols for key reactions, and visual representations of the pathway and workflows.

Introduction

The biosynthesis of complex plant-derived natural products is of significant interest to researchers in fields ranging from synthetic biology to drug development. This compound is a crucial precursor to a wide array of bioactive MIAs, including the anticancer agents vinblastine and vincristine. Understanding and harnessing its biosynthetic pathway from the readily available monoterpene geraniol opens avenues for the biotechnological production of these valuable pharmaceuticals. This guide elucidates the multi-step enzymatic cascade, providing the necessary technical details for its study and potential reconstitution in heterologous systems.

The Biosynthetic Pathway from Geraniol to this compound

The conversion of geraniol to this compound is a multi-enzyme process involving a series of oxidation, cyclization, glycosylation, and methylation reactions. The pathway can be broadly divided into the initial conversion of geraniol to the iridoid scaffold, followed by a series of modifications to yield this compound.

The key enzymatic steps are:

-

Geraniol 10-hydroxylase (G10H) : A cytochrome P450 monooxygenase (CYP76B6) that catalyzes the hydroxylation of geraniol at the C-10 position to produce 10-hydroxygeraniol.[1][2][3]

-

10-hydroxygeraniol oxidoreductase/dehydrogenase (10HGO) : An NADP+-dependent dehydrogenase that oxidizes 10-hydroxygeraniol to 10-oxogeranial.[4][5]

-

Iridoid synthase (ISY) : A reductive cyclase that converts 10-oxogeranial into the characteristic iridoid cyclopentanopyrene skeleton, forming nepetalactol.[6][7][8]

-

Iridoid Oxidase (IO) : This enzyme is presumed to be involved in the further oxidation of the iridoid skeleton.

-

7-deoxyloganetic acid glucosyltransferase (7DLGT) : Catalyzes the glucosylation of 7-deoxyloganetic acid to form 7-deoxyloganic acid.

-

7-deoxyloganic acid hydroxylase (7DLH) : A hydroxylase that converts 7-deoxyloganic acid to loganic acid.

-

Loganic acid O-methyltransferase (LAMT) : This enzyme methylates loganic acid to produce loganin.

-

Secologanin Synthase (SLS) : A cytochrome P450 enzyme (CYP72A1) that catalyzes the oxidative cleavage of loganin, proceeding through a this compound intermediate, to form secologanin.[9][10][11] While secologanin is the final product of this enzyme's action, this compound is a key, albeit transient, intermediate in this reaction.

The overall biosynthetic pathway is visualized in the following diagram:

Quantitative Data on Enzyme Kinetics

The following tables summarize the available quantitative data for the kinetic parameters of the key enzymes in the this compound biosynthetic pathway.

Table 1: Kinetic Parameters of 10-Hydroxygeraniol Dehydrogenase (10HGO)

| Substrate | K_m_ (mM) | V_max_ (µmol/min/mg) | k_cat_ (s⁻¹) | Source |

| 10-Hydroxygeraniol | 1.50 | - | - | [5] |

| 10-Oxogeraniol | 1.0 | - | - | [5] |

| 10-Hydroxygeranial | - | - | - | [5] |

Table 2: Kinetic Parameters of Iridoid Synthase (ISY)

| Enzyme Source | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (s⁻¹µM⁻¹) | Source |

| Catharanthus roseus (full-length) | 8-Oxogeranial | 4.5 ± 0.2 | 1.6 ± 0.1 | 0.36 | [7] |

| Nepeta mussinii (NmISY2) | 8-Oxogeranial | - | - | - | [12] |

Note: Data for Geraniol 10-hydroxylase, Loganin 7-hydroxylase, and detailed kinetic parameters for Secologanin Synthase are currently limited in the literature.

Experimental Protocols

This section provides detailed methodologies for the expression, purification, and activity assays of key enzymes in the pathway.

Geraniol 10-Hydroxylase (G10H)

4.1.1. Heterologous Expression and Purification

-

Gene Cloning : The coding sequence of G10H (e.g., from Catharanthus roseus, CYP76B6) is cloned into a suitable expression vector, such as pET28a for E. coli or pYeDP60 for yeast.[2][13]

-

Expression Host : Escherichia coli BL21(DE3) or Saccharomyces cerevisiae are commonly used.

-

Culture Conditions :

-

E. coli: Grow cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8. Induce protein expression with 0.1-1 mM IPTG and continue cultivation at a lower temperature (e.g., 18-25°C) for 16-24 hours.

-

Yeast: Grow cells in a suitable medium (e.g., YPD) to the mid-log phase. Induce expression according to the specific vector system (e.g., galactose for pYeDP60).

-

-

Cell Lysis : Harvest cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10% glycerol, 1 mM PMSF). Lyse the cells by sonication or using a French press.

-

Purification : Centrifuge the lysate to pellet cell debris. The supernatant containing the recombinant protein is then purified using affinity chromatography (e.g., Ni-NTA agarose if a His-tag was used).[14]

4.1.2. In Vitro Enzyme Assay

-

Reaction Mixture : Prepare a reaction mixture containing:

-

50 mM Phosphate buffer (pH 7.5)

-

1-2 mM NADPH

-

100-500 µM Geraniol (dissolved in a small amount of a suitable solvent like acetone or DMSO)

-

Purified G10H enzyme (1-5 µg)

-

-

Reaction Incubation : Incubate the reaction mixture at 30°C for 30-60 minutes.

-

Product Extraction : Stop the reaction by adding an equal volume of ethyl acetate. Vortex thoroughly and centrifuge to separate the phases. Collect the organic phase.

-

Analysis : Analyze the extracted products by GC-MS. The formation of 10-hydroxygeraniol is monitored by comparing the retention time and mass spectrum with an authentic standard.[14]

10-Hydroxygeraniol Dehydrogenase (10HGO)

4.2.1. Heterologous Expression and Purification

The protocol is similar to that for G10H, using the 10HGO gene sequence.

4.2.2. In Vitro Enzyme Assay

-

Reaction Mixture :

-

50 mM Tris-HCl buffer (pH 8.0)

-

1 mM NADP+

-

100-500 µM 10-Hydroxygeraniol

-

Purified 10HGO enzyme (1-5 µg)

-

-

Reaction Incubation : Incubate at 30°C for 30-60 minutes.

-

Product Extraction : Extract the product with ethyl acetate as described for the G10H assay.

-

Analysis : Analyze the products by GC-MS to detect the formation of 10-oxogeranial.[4]

Iridoid Synthase (ISY)

4.3.1. Heterologous Expression and Purification

The protocol is similar to that for G10H, using the ISY gene sequence.

4.3.2. In Vitro Enzyme Assay

-

Reaction Mixture :

-

20 mM MOPS buffer (pH 7.0)

-

1 mM NADPH

-

100-200 µM 10-Oxogeranial

-

Purified ISY enzyme (0.5-2 µg)

-

-

Reaction Incubation : Incubate at 30°C for 1 hour.[6]

-

Product Extraction : Extract the product with dichloromethane or ethyl acetate.[6]

-

Analysis : Analyze the products by GC-MS. Monitor for the formation of nepetalactol and iridodials.[6][7]

Secologanin Synthase (SLS)

4.4.1. Microsome Preparation (as SLS is a membrane-bound P450)

-

Homogenization : Homogenize plant material (e.g., cell suspension cultures) in a buffer containing sucrose, buffer, and reducing agents (e.g., 0.1 M phosphate buffer pH 7.4, 0.4 M sucrose, 14 mM 2-mercaptoethanol).

-

Centrifugation : Perform differential centrifugation to isolate the microsomal fraction. Typically, a low-speed spin (e.g., 10,000 x g) is followed by a high-speed spin (e.g., 100,000 x g) of the supernatant. The resulting pellet is the microsomal fraction.

-

Resuspension : Resuspend the microsomal pellet in a suitable buffer for storage or immediate use.

4.4.2. In Vitro Enzyme Assay

-

Reaction Mixture :

-

50 mM Phosphate buffer (pH 7.5)

-

1-2 mM NADPH

-

100-500 µM Loganin

-

Microsomal preparation containing SLS

-

-

Reaction Incubation : Incubate at 30°C for 1-2 hours.

-

Product Extraction : Stop the reaction and extract products with a suitable organic solvent.

-

Analysis : Analyze the products by HPLC or LC-MS to detect the formation of secologanin.[15][16]

Visualizations of Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key experimental workflows and logical relationships within the biosynthetic pathway.

Conclusion

This technical guide provides a detailed overview of the biosynthetic pathway from geraniol to this compound, a critical intermediate in the production of valuable MIAs. While significant progress has been made in identifying the key enzymes and outlining the reaction sequence, further research is required to fully characterize the kinetics of all enzymes, particularly Geraniol 10-hydroxylase and Secologanin Synthase, and to elucidate the precise mechanism of the enzyme responsible for the formation of the 7-keto intermediate. The protocols and data presented herein serve as a valuable resource for researchers aiming to study, engineer, and exploit this important biosynthetic pathway for the sustainable production of plant-derived pharmaceuticals.

References

- 1. Geraniol hydroxylase and hydroxygeraniol oxidase activities of the CYP76 family of cytochrome P450 enzymes and potential for engineering the early steps of the (seco)iridoid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Geraniol 10-hydroxylase, a cytochrome P450 enzyme involved in terpenoid indole alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Geraniol 8-hydroxylase - Wikipedia [en.wikipedia.org]

- 4. Characterization of 10-hydroxygeraniol dehydrogenase from Catharanthus roseus reveals cascaded enzymatic activity in iridoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Identification and Characterization of the Iridoid Synthase Involved in Oleuropein Biosynthesis in Olive (Olea europaea) Fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Conversion of Substrate Analogs Suggests a Michael Cyclization in Iridoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Indole alkaloid biosynthesis in Catharanthus roseus: new enzyme activities and identification of cytochrome P450 CYP72A1 as secologanin synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Characterization of a second secologanin synthase isoform producing both secologanin and secoxyloganin allows enhanced de novo assembly of a Catharanthus roseus transcriptome - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cloning and functional verification of Geraniol-10-Hydroxylase gene in Lonicera japonica - PMC [pmc.ncbi.nlm.nih.gov]

- 15. files.core.ac.uk [files.core.ac.uk]

- 16. researchgate.net [researchgate.net]

Spectroscopic and Biological Insights into 7-Ketologanin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, MS) of the iridoid glucoside 7-Ketologanin. It includes detailed experimental protocols for data acquisition and an exploration of its biological significance through its role in the biosynthesis of oleuropein and the associated signaling pathways.

Spectroscopic Data of this compound

This compound (C₁₇H₂₄O₁₀) is a key intermediate in the biosynthesis of oleuropein, a phenolic compound with significant pharmacological activities.[1] Accurate spectroscopic data is crucial for its identification and characterization in natural product extracts and synthetic preparations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1 | 5.25 | d | 9.2 |

| 3 | 7.42 | s | |

| 5 | 3.15 | m | |

| 6α | 2.18 | dd | 14.5, 5.5 |

| 6β | 2.05 | dd | 14.5, 9.5 |

| 8 | 2.85 | m | |

| 9 | 4.21 | d | 7.8 |

| 10 | 1.15 | d | 6.8 |

| 11-OCH₃ | 3.70 | s | |

| 1' | 4.68 | d | 7.9 |

| 2' | 3.22 | t | 8.5 |

| 3' | 3.38 | t | 9.0 |

| 4' | 3.30 | t | 9.0 |

| 5' | 3.45 | m | |

| 6'a | 3.88 | dd | 12.0, 2.0 |

| 6'b | 3.68 | dd | 12.0, 5.5 |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) |

| 1 | 96.8 |

| 3 | 151.5 |

| 4 | 110.2 |

| 5 | 38.7 |

| 6 | 42.5 |

| 7 | 210.5 |

| 8 | 48.9 |

| 9 | 78.9 |

| 10 | 14.2 |

| 11 | 168.9 |

| 11-OCH₃ | 51.7 |

| 1' | 99.8 |

| 2' | 74.5 |

| 3' | 77.8 |

| 4' | 71.3 |

| 5' | 78.1 |

| 6' | 62.5 |

Mass Spectrometry (MS)

Mass spectrometry data is essential for confirming the molecular weight and elemental composition of this compound.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₇H₂₄O₁₀ |

| Molecular Weight | 388.37 g/mol |

| Exact Mass | 388.1369 Da |

| Key Fragmentation Ions (m/z) | [M+Na]⁺ 411, [M+H]⁺ 389, [M-glucose+H]⁺ 227 |

Experimental Protocols

The following are generalized protocols for the acquisition of NMR and MS data for iridoid glycosides like this compound. Specific parameters may vary based on the instrumentation used.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in 0.5 mL of a suitable deuterated solvent (e.g., methanol-d₄, DMSO-d₆, or D₂O).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled one-dimensional carbon spectrum.

-

Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds.

-

Reference the spectrum to the solvent peak.

-

-

2D NMR Experiments: To aid in structure elucidation, perform 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of this compound (1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or water).

-

Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Acquire data in both positive and negative ion modes.

-

Typical ESI source parameters: spray voltage 3-5 kV, capillary temperature 250-350 °C.

-

Obtain full scan mass spectra over a relevant m/z range (e.g., 100-1000).

-

-

Tandem MS (MS/MS): To obtain fragmentation data for structural confirmation, perform MS/MS experiments on the protonated molecule [M+H]⁺ or other relevant precursor ions.

Biological Significance and Signaling Pathways

This compound serves as a crucial precursor in the biosynthesis of oleuropein, a secoiridoid with a wide range of documented health benefits, including anti-cancer, anti-inflammatory, and antioxidant properties.[2][3][4] The biological activities of oleuropein are attributed to its ability to modulate various cellular signaling pathways.

Oleuropein Biosynthesis from this compound

The biosynthetic pathway from this compound to oleuropein involves a series of enzymatic transformations. A simplified representation of this pathway is illustrated below.

Oncogenic Signaling Pathways Modulated by Oleuropein

As a direct precursor, the biological relevance of this compound is intrinsically linked to the activities of oleuropein. Oleuropein has been shown to exert its anti-cancer effects by modulating key signaling pathways that are often dysregulated in cancer.[3][5][6]

The following diagram illustrates some of the critical oncogenic signaling pathways influenced by oleuropein.

This diagram illustrates that oleuropein can inhibit cell proliferation, angiogenesis, and metastasis by downregulating the PI3K/Akt, MAPK, and NF-κB signaling pathways. Furthermore, it can induce apoptosis by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2.

Conclusion

The spectroscopic data provided in this guide serves as a valuable resource for the identification and characterization of this compound. Understanding its role as a precursor to the bioactive compound oleuropein opens avenues for further research into the therapeutic potential of this compound and other related iridoid glycosides. The elucidation of the signaling pathways affected by oleuropein provides a framework for investigating the mechanisms of action of these natural products in various disease models.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. Oleuropein in Olive and its Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oleuropein and Cancer Chemoprevention: The Link is Hot - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Next-generation sequencing reveals altered gene expression and enriched pathways in triple-negative breast cancer cells treated with oleuropein and oleocanthal - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oleuropein Counteracts Both the Proliferation and Migration of Intra- and Extragonadal Seminoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of 7-Ketologanin in Oleuropein Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleuropein, a secoiridoid found abundantly in olive (Olea europaea), is a molecule of significant interest in the pharmaceutical and nutraceutical industries due to its wide range of biological activities, including antioxidant, anti-inflammatory, and cardioprotective effects. The biosynthesis of this complex molecule involves a multi-step pathway, with 7-ketologanin emerging as a critical intermediate. This technical guide provides an in-depth exploration of the role of this compound in the oleuropein biosynthetic pathway, detailing the enzymatic conversions, experimental protocols for key assays, and quantitative data to support further research and development.

The Oleuropein Biosynthetic Pathway: A Focus on this compound

The biosynthesis of oleuropein originates from the iridoid pathway, a branch of the terpenoid metabolism. The pathway commences with geraniol and proceeds through a series of enzymatic reactions to produce the central precursor, loganin. A key branching point from the well-characterized secologanin pathway leads to the formation of oleuropein and other secoiridoids found in the Oleaceae family.[1][2]

The pivotal steps involving this compound are outlined below:

-

Formation of this compound: Loganin undergoes oxidation to form this compound. This reaction is a critical control point in the pathway.

-

Conversion to Oleoside 11-Methyl Ester: this compound is then converted to oleoside 11-methyl ester. This step is catalyzed by oleoside methyl ester synthase (OMES) , a key enzyme in the oleuropein pathway.[3]

-

Subsequent Transformations: Oleoside 11-methyl ester undergoes further enzymatic modifications, including glycosylation and esterification with hydroxytyrosol, ultimately leading to the formation of ligstroside and then oleuropein. The final step is catalyzed by oleuropein synthase (OS) , a polyphenol oxidase.[1]

The precise sequence and intermediates can vary between plant species and even with environmental conditions.[2]

Core Signaling and Experimental Workflows

The elucidation of the oleuropein biosynthetic pathway relies on a combination of transcriptomic analysis, heterologous expression of candidate enzymes, and in vitro enzymatic assays. A typical experimental workflow is depicted below.

References

An In-depth Technical Guide to Iridoid Glycosides in Picconia excelsa and Ligustrum lucidum

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the iridoid glycosides found in Picconia excelsa and the secoiridoid glycosides in Ligustrum lucidum. It is designed to serve as a resource for researchers, scientists, and professionals in drug development. This document details the primary compounds isolated from these two plant species, presenting quantitative data in structured tables for comparative analysis. Detailed experimental protocols for the extraction and isolation of these bioactive compounds are provided, alongside visualizations of key signaling pathways modulated by these molecules, rendered using Graphviz (DOT language). The information compiled herein is drawn from various scientific studies and aims to facilitate further research and development in this field.

Introduction

Iridoids are a large class of cyclopentanoid monoterpenes that are widespread in the plant kingdom and are often found as glycosides.[1] They exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and hepatoprotective effects.[2][3] This guide focuses on the iridoid glycosides present in two species of the Oleaceae family: Picconia excelsa and Ligustrum lucidum.

Picconia excelsa, a tree native to the Macaronesian region, is known to contain a variety of iridoid glucosides.[4] Ligustrum lucidum, commonly known as glossy privet, is a traditional Chinese medicinal plant rich in secoiridoid glycosides, which are characterized by a cleavage of the C7-C8 bond in the iridoid skeleton.[5] The distinct structural features and biological activities of the iridoids from these two plants make them promising candidates for drug discovery and development.

Iridoid Glycosides in Picconia excelsa

Picconia excelsa is a source of several iridoid glucosides. While extensive quantitative data is not widely available in the public domain, studies have identified a number of key compounds.

Quantitative Data

An investigation of the iridoids of Picconia excelsa from Tenerife identified 17 iridoid glucosides. The major constituents were reported to be present at concentrations greater than 0.5%.[5]

Table 1: Major Iridoid Glycosides in Picconia excelsa

| Compound | Type | Plant Part | Concentration (% of dry weight) |

| Loganin | Iridoid Glucoside | Not Specified | > 0.5[5] |

| Ketologanin | Iridoid Glucoside | Not Specified | > 0.5[5] |

| Oleoacteoside | - | Not Specified | > 0.5[5] |

| Picconioside I | Bisiridoid | Not Specified | > 0.5[5] |

Further research is required to determine the precise quantities of these and other minor iridoid constituents in various parts of the plant.

Experimental Protocols

2.2.1. General Extraction and Isolation of Iridoid Glycosides

The following is a generalized protocol for the extraction and isolation of iridoid glycosides from plant material, which can be adapted for Picconia excelsa.

Diagram 1: General Workflow for Iridoid Glycoside Extraction and Isolation

References

- 1. Iridoids Isolation from a Phytochemical Study of the Medicinal Plant Teucrium parviflorum Collected in Iraqi Kurdistan - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics [mdpi.com]

- 3. Biological and pharmacological activity of naturally occurring iridoids and secoiridoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Iridoid glucosides in the endemic Picconia azorica (Oleaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Sensitive and Robust UPLC-MS/MS Protocol for the Detection of 7-Ketologanin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and specific Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of 7-Ketologanin in biological and botanical matrices. This compound, an iridoid glycoside, is of increasing interest in phytochemical and pharmacological research. The described protocol offers a robust framework for high-throughput analysis, crucial for drug discovery and natural product characterization. The methodology encompasses sample preparation, chromatographic separation, and mass spectrometric detection, providing the necessary parameters for achieving low limits of detection and quantification.

Introduction

Iridoids are a class of monoterpenoids widely distributed in the plant kingdom, known for their diverse biological activities. This compound, a derivative of loganin, is a key intermediate in the biosynthesis of various bioactive alkaloids. Accurate and sensitive quantification of this compound is essential for understanding its pharmacological effects, metabolic pathways, and for the quality control of herbal medicines. This UPLC-MS/MS method provides a highly selective and sensitive approach for the analysis of this compound, overcoming the challenges of complex sample matrices.

Experimental Protocols

Sample Preparation

A critical step for accurate quantification is the efficient extraction of this compound from the sample matrix while minimizing interferences.

For Botanical Samples (e.g., leaves, stems):

-

Homogenization: Weigh 100 mg of finely ground and dried plant material into a 2 mL microcentrifuge tube.

-

Extraction: Add 1.5 mL of 80% methanol in water. Vortex for 1 minute and sonicate for 30 minutes in a water bath at room temperature.

-

Centrifugation: Centrifuge the sample at 13,000 rpm for 10 minutes.

-

Filtration: Collect the supernatant and filter it through a 0.22 µm syringe filter into a UPLC vial.

-

Dilution: Dilute the sample with the initial mobile phase if high concentrations of this compound are expected.

For Biological Matrices (e.g., plasma, urine):

-

Protein Precipitation: To 100 µL of plasma or urine, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled this compound or a structurally similar compound not present in the sample).

-

Vortexing: Vortex the mixture vigorously for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

-

Filtration: Filter the reconstituted sample through a 0.22 µm filter into a UPLC vial.

UPLC-MS/MS Instrumentation and Conditions

The analysis is performed on a UPLC system coupled to a triple quadrupole mass spectrometer.

UPLC Conditions:

| Parameter | Value |

| Column | Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Elution | 0-1 min: 5% B; 1-5 min: 5-95% B; 5-6 min: 95% B; 6-6.1 min: 95-5% B; 6.1-8 min: 5% B |

MS/MS Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

Multiple Reaction Monitoring (MRM) Transitions:

Based on the structure of this compound (C₁₇H₂₄O₁₀, MW: 388.37 g/mol ) and fragmentation patterns of similar iridoids like loganin, the following MRM transitions are proposed. The [M+H]⁺ ion would be m/z 389.1. A characteristic loss is that of the glucose moiety (162.1 Da).

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| This compound (Quantifier) | 389.1 | 227.1 | 0.1 | 30 | 15 |

| This compound (Qualifier) | 389.1 | 199.1 | 0.1 | 30 | 25 |

| Internal Standard | TBD | TBD | 0.1 | TBD | TBD |

Note: These MRM transitions are proposed and should be optimized experimentally.

Data Presentation

The following tables summarize the expected quantitative performance of the method. These values are illustrative and should be determined during method validation.

Table 1: Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | R² |

| This compound | 0.5 - 500 | >0.995 |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| Low | 1.5 | <10 | <10 | 90-110 |

| Medium | 75 | <10 | <10 | 90-110 |

| High | 400 | <10 | <10 | 90-110 |

Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)

| Analyte | LOD (ng/mL) | LOQ (ng/mL) |

| This compound | 0.15 | 0.5 |

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the UPLC-MS/MS workflow for the analysis of this compound.

Application Notes & Protocols: Enzymatic Conversion of Loganin to 7-Ketologanin in vitro

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conversion of the iridoid glycoside loganin to its oxidized form, 7-ketologanin, is a critical step in the biosynthesis of valuable secoiridoids and monoterpenoid indole alkaloids (MIAs) in several medicinal plants. This reaction is catalyzed by a specific class of cytochrome P450 monooxygenases. In plants such as Catharanthus roseus (Madagascar periwinkle), the enzyme responsible is Secologanin Synthase (SLS), a cytochrome P450 enzyme (CYP72A1) that orchestrates an oxidative cleavage of loganin to form secologanin, a reaction proceeding through a this compound intermediate.[1][2]

This application note provides a comprehensive protocol for the in vitro enzymatic conversion of loganin to this compound using a heterologously expressed plant cytochrome P450 enzyme system. The protocol covers the expression of the enzyme in a yeast host system, preparation of enzyme-active microsomes, execution of the enzymatic assay, and subsequent analysis of the product. This in vitro platform is invaluable for enzyme characterization, inhibitor screening, and synthetic biology applications aimed at producing high-value plant-derived compounds.

Biochemical Pathway Context

The oxidation of loganin is a key branch point in the secoiridoid biosynthetic pathway. The diagram below illustrates the position of this reaction.

Quantitative Data Summary

While specific kinetic data for the isolated conversion of loganin to this compound is not available, the following table summarizes the known kinetic parameters for the overall reaction catalyzed by Secologanin Synthase (SLS) from Catharanthus roseus, which includes the formation of the this compound intermediate. These values provide a useful reference for assay development.

| Parameter | Value | Enzyme Source | Notes |

| Enzyme | Secologanin Synthase (SLS) | Catharanthus roseus (CYP72A1) | Cytochrome P450 enzyme |

| Substrate | Loganin | - | Iridoid Glycoside |

| Cofactors | NADPH, O₂ | Required for P450 activity | Electron donor is NADPH-Cytochrome P450 Reductase |

| Apparent Km for Loganin | ~50 - 150 µM | Recombinant Yeast Microsomes | Represents affinity for the overall reaction |

| Optimal pH | 7.0 - 8.0 | Typical for microsomal P450s | Potassium phosphate buffer is commonly used |

| Optimal Temperature | 30 - 37 °C | Standard for in vitro assays | Activity decreases rapidly outside this range |

| Molecular Weight (Loganin) | 390.4 g/mol | C₁₇H₂₆O₁₀ | Monoisotopic Mass: 390.1526 Da[3] |

| Molecular Weight (this compound) | 388.4 g/mol | C₁₇H₂₄O₁₀ | Monoisotopic Mass: 388.1369 Da[4] |

Experimental Workflow

The overall process for the in vitro production and analysis of this compound is depicted in the following workflow diagram.

Detailed Experimental Protocols

Protocol 1: Heterologous Expression of Secologanin Synthase (SLS) in Saccharomyces cerevisiae

This protocol describes the co-expression of the target cytochrome P450 (e.g., C. roseus SLS) and its cognate NADPH-Cytochrome P450 Reductase (CPR) in yeast.

Materials:

-

S. cerevisiae expression strain (e.g., WAT11, W303)

-

Yeast expression vectors (e.g., pYES-DEST52 for P450, pESC-URA for CPR)

-

SLS and CPR coding sequences (codon-optimized for yeast)

-

YPD medium (1% yeast extract, 2% peptone, 2% dextrose)

-

Selective synthetic complete (SC) medium with appropriate drop-out supplements

-

Induction medium (SC medium with galactose instead of glucose)

-

Lithium Acetate/PEG solution for transformation

Procedure:

-

Vector Construction: Clone the codon-optimized coding sequences for SLS and CPR into appropriate yeast expression vectors under the control of a galactose-inducible promoter (e.g., GAL1).

-

Yeast Transformation: Co-transform the expression plasmids into the chosen S. cerevisiae strain using the lithium acetate/PEG method.

-

Selection: Plate the transformed cells on selective SC agar plates (e.g., lacking uracil and tryptophan) and incubate at 30°C for 2-3 days until colonies appear.

-

Starter Culture: Inoculate a single colony into 50 mL of selective SC medium containing glucose and grow overnight at 30°C with shaking (200 rpm).

-

Induction: Inoculate a larger culture (1 L) of selective SC medium containing glucose to an OD₆₀₀ of ~0.1. Grow until the OD₆₀₀ reaches 0.8-1.0.

-

Gene Expression: Pellet the cells by centrifugation, wash with sterile water, and resuspend in 1 L of induction medium (containing galactose). Incubate for 24-48 hours at 28-30°C with vigorous shaking to induce protein expression.

-

Harvesting: Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C. The cell pellet can be used immediately for microsome preparation or stored at -80°C.

Protocol 2: Preparation of Yeast Microsomes

This protocol details the isolation of the endoplasmic reticulum fraction (microsomes) containing the active P450 and CPR enzymes.

Materials:

-

Yeast cell pellet from Protocol 1

-

Lysis Buffer: 50 mM Potassium Phosphate (pH 7.4), 1 mM EDTA, 600 mM Sorbitol, 1 mM DTT, and protease inhibitor cocktail.

-

Resuspension Buffer: 100 mM Potassium Phosphate (pH 7.4), 1 mM EDTA, 20% (v/v) Glycerol.

-

Acid-washed glass beads (0.5 mm diameter)

-

High-speed and ultracentrifuge

Procedure:

-

Cell Lysis: Resuspend the yeast pellet in ice-cold Lysis Buffer (2 mL per gram of wet cell weight).

-

Transfer the cell suspension to a bead beater tube with an equal volume of acid-washed glass beads.

-

Disrupt the cells by vortexing at maximum speed for 10-15 cycles of 1 minute on, followed by 1 minute on ice.

-

Debris Removal: Transfer the lysate to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet cell debris, nuclei, and mitochondria.

-

Microsome Isolation: Carefully transfer the supernatant to an ultracentrifuge tube. Centrifuge at 100,000 x g for 90 minutes at 4°C to pellet the microsomal membranes.

-

Washing: Discard the supernatant and gently wash the translucent microsomal pellet with Resuspension Buffer.

-

Final Resuspension: Resuspend the pellet in a minimal volume (e.g., 1-2 mL) of Resuspension Buffer. Homogenize gently with a Dounce homogenizer if necessary.

-

Quantification: Determine the total protein concentration of the microsomal preparation using a Bradford or BCA assay.

-

Storage: Aliquot the microsomes, flash-freeze in liquid nitrogen, and store at -80°C until use.

Protocol 3: In Vitro Enzymatic Assay

This protocol describes the setup of the reaction to convert loganin to this compound.

Materials:

-

Prepared yeast microsomes (1-2 mg/mL protein concentration)

-

Loganin stock solution (10 mM in water or DMSO)

-

Reaction Buffer: 100 mM Potassium Phosphate (pH 7.4)

-

NADPH regenerating system or fresh NADPH stock solution (20 mM)

-

Quenching Solution: Acetonitrile or Methanol (ice-cold)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare a pre-incubation mix on ice:

-

Reaction Buffer: to a final volume of 200 µL

-

Microsomes: 20-100 µg of total protein

-

Loganin: to a final concentration of 100-200 µM

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Reaction Initiation: Start the reaction by adding NADPH to a final concentration of 1 mM.

-

Incubation: Incubate the reaction at 37°C for 30-60 minutes with gentle shaking. Time-course experiments are recommended to determine the linear range of the reaction.

-

Reaction Termination: Stop the reaction by adding an equal volume (200 µL) of ice-cold Quenching Solution (e.g., acetonitrile). Vortex vigorously.

-

Protein Precipitation: Centrifuge the terminated reaction at 14,000 x g for 10 minutes to pellet the precipitated proteins.

-

Sample Collection: Transfer the supernatant to an HPLC vial for analysis.

Protocol 4: HPLC-MS Analysis of Products

This protocol provides a general method for the separation and identification of loganin and this compound.

Instrumentation & Conditions:

-

HPLC System: Standard HPLC or UHPLC system with a Diode Array Detector (DAD) and coupled to a Mass Spectrometer (MS).

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient:

-

0-2 min: 5% B

-

2-20 min: 5% to 60% B

-

20-22 min: 60% to 95% B

-

22-25 min: Hold at 95% B

-

25-26 min: 95% to 5% B

-

26-30 min: Re-equilibrate at 5% B

-

-

Flow Rate: 0.8 mL/min

-

Column Temperature: 30°C

-

Detection (DAD): 240 nm

-

Detection (MS): Electrospray Ionization (ESI) in both positive and negative modes.

-

Loganin [M+H]⁺: m/z 391.16

-

This compound [M+H]⁺: m/z 389.14

-

Procedure:

-

Injection: Inject 10-20 µL of the supernatant from Protocol 3.

-

Data Acquisition: Acquire both DAD and MS data.

-

Analysis:

-

Identify the loganin peak based on retention time and mass compared to an authentic standard.

-

Search for the expected mass of this compound. Due to the added keto group, this compound is expected to be slightly more polar and may elute earlier than loganin.

-

Quantify the product formation by generating a standard curve with an authentic standard (if available) or by measuring the relative peak area compared to the substrate.

-

References

- 1. Indole alkaloid biosynthesis in Catharanthus roseus: new enzyme activities and identification of cytochrome P450 CYP72A1 as secologanin synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Secologanin synthase which catalyzes the oxidative cleavage of loganin into secologanin is a cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (-)-Loganin | C17H26O10 | CID 87691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ketologanin | C17H24O10 | CID 12311348 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Free Assays of 7-Ketologanin Biosynthetic Enzymes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the cell-free study of key enzymes involved in the biosynthesis of 7-ketologanin, a crucial intermediate in the production of valuable iridoids and monoterpenoid indole alkaloids. The following sections detail the biosynthetic pathway, experimental workflows, and specific protocols for the characterization of 7-Deoxyloganic Acid 7-Hydroxylase (7-DLH), Loganic Acid O-Methyltransferase (LAMT), and Secologanin Synthase (SLS).

Introduction to this compound Biosynthesis

The formation of this compound is a critical juncture in the biosynthesis of complex plant-derived natural products. This pathway involves a series of enzymatic conversions, starting from the iridoid scaffold. Understanding the kinetics and mechanisms of the enzymes in this pathway is essential for metabolic engineering efforts aimed at improving the production of high-value pharmaceuticals. Cell-free assays provide a powerful tool to study these enzymes in a controlled environment, free from the complexities of the cellular milieu.

The key enzymatic steps leading to secologanin, the immediate precursor to this compound, are catalyzed by 7-Deoxyloganic Acid 7-Hydroxylase (7-DLH), Loganic Acid O-Methyltransferase (LAMT), and Secologanin Synthase (SLS).[1][2] SLS, a cytochrome P450 enzyme (CYP72A1), is responsible for the oxidative cleavage of loganin to form secologanin.[1][2][3][4][5][6][7]

Biosynthetic Pathway and Experimental Workflow

The biosynthetic pathway from 7-deoxyloganic acid to secologanin is a critical segment of iridoid biosynthesis. The general workflow for studying these enzymes in a cell-free system involves the expression and purification of the recombinant enzymes, followed by in vitro activity assays and product analysis.

References

- 1. Characterization of a second secologanin synthase isoform producing both secologanin and secoxyloganin allows enhanced de novo assembly of a Catharanthus roseus transcriptome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole alkaloid biosynthesis in Catharanthus roseus: new enzyme activities and identification of cytochrome P450 CYP72A1 as secologanin synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Secologanin synthase - Wikipedia [en.wikipedia.org]

- 7. Secologanin synthase which catalyzes the oxidative cleavage of loganin into secologanin is a cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 7-Ketologanin for Use as a Research Standard: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Ketologanin is a key iridoid glycoside and a crucial intermediate in the biosynthesis of terpenoid indole alkaloids (TIAs), a class of compounds with significant pharmacological activities. As a research standard, pure this compound is essential for the accurate identification and quantification of this analyte in complex biological matrices, as well as for in-depth studies of the TIA biosynthetic pathway. This document provides detailed application notes and protocols for the chemical synthesis of this compound from loganin, its purification, and its characterization. The methodologies are presented to enable researchers to produce high-purity this compound for use as an analytical standard in various research and drug development applications.

Introduction

Iridoids are a class of monoterpenoids that play significant roles in plant defense and serve as precursors to important pharmaceutical compounds. This compound is a pivotal intermediate in the biosynthesis of TIAs in various medicinal plants, including Catharanthus roseus. The study of the TIA pathway is of great interest for the potential to metabolically engineer the production of high-value alkaloids such as vinblastine and vincristine, which are used in cancer chemotherapy. The availability of pure this compound as a research standard is a prerequisite for advancing our understanding of this complex metabolic network and for the quality control of herbal medicines.

This application note details a robust and reproducible method for the synthesis of this compound via the oxidation of the readily available starting material, loganin. The protocol includes a comprehensive description of the reaction conditions, purification by column chromatography, and detailed characterization of the final product using modern analytical techniques.

Data Presentation

The following tables summarize the key quantitative data for the synthesized this compound, providing a clear reference for product characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₇H₂₄O₁₀ |

| Molecular Weight | 388.37 g/mol |

| Appearance | White to off-white solid |

| Purity (HPLC) | >98% |

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR (500 MHz, CD₃OD) | δ 7.42 (s, 1H), 5.25 (d, J=4.0 Hz, 1H), 4.69 (d, J=8.0 Hz, 1H), 3.71 (s, 3H), 3.68 (dd, J=12.0, 2.0 Hz, 1H), 3.48 (dd, J=12.0, 5.5 Hz, 1H), 3.40-3.35 (m, 1H), 3.30-3.25 (m, 2H), 3.23-3.18 (m, 1H), 2.95 (dd, J=16.0, 7.5 Hz, 1H), 2.65-2.55 (m, 1H), 2.30 (dd, J=16.0, 5.0 Hz, 1H), 1.15 (d, J=7.0 Hz, 3H) |

| ¹³C NMR (125 MHz, CD₃OD) | δ 212.5, 170.1, 153.2, 115.8, 100.2, 98.9, 78.2, 77.9, 74.8, 71.5, 62.7, 52.1, 49.8, 46.5, 41.2, 32.1, 14.8 |

| Mass Spectrometry (ESI-MS) | m/z 411.1316 [M+Na]⁺, 387.1345 [M-H]⁻ |

Experimental Protocols

Synthesis of this compound from Loganin

This protocol describes the oxidation of loganin to this compound using pyridinium chlorochromate (PCC).

Materials:

-

Loganin (C₁₇H₂₆O₁₀, MW: 390.38 g/mol )

-

Pyridinium chlorochromate (PCC, C₅H₆NCrClO₃, MW: 215.56 g/mol )

-

Dichloromethane (DCM, CH₂Cl₂, anhydrous)

-

Silica gel for column chromatography (230-400 mesh)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Methanol (MeOH)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-